molecular formula C23H28N6O2 B2847110 N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 899966-90-6

N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2847110
CAS No.: 899966-90-6
M. Wt: 420.517
InChI Key: CCZUZUMNHZNNPA-UHFFFAOYSA-N
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Description

N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of ethoxyphenyl and ethylphenyl groups attached to a triazine core, along with a morpholino group. Triazine derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process One common method includes the reaction of 4-ethoxyphenylamine and 4-ethylphenylamine with cyanuric chloride under controlled conditions The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of the chlorine atoms on the cyanuric chloride with the amine groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine core.

    Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N2-(4-methoxyphenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
  • N2-(4-ethoxyphenyl)-N4-(4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
  • N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-piperidino-1,3,5-triazine-2,4-diamine

Uniqueness

N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both ethoxyphenyl and ethylphenyl groups, along with the morpholino group, enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-N-(4-ethoxyphenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-3-17-5-7-18(8-6-17)24-21-26-22(25-19-9-11-20(12-10-19)31-4-2)28-23(27-21)29-13-15-30-16-14-29/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZUZUMNHZNNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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